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Compound of Interest

Compound Name: 1-Benzylpyrrolidine

Cat. No.: B1219470 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
benzylpyrrolidine (CAS No: 29897-82-3). The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited

availability of publicly accessible experimental spectra, this guide incorporates predicted NMR

data and established spectroscopic principles to provide a robust analytical profile of the

compound.

Introduction to 1-Benzylpyrrolidine
1-Benzylpyrrolidine is a tertiary amine with a molecular formula of C₁₁H₁₅N and a molecular

weight of 161.25 g/mol . Its structure consists of a pyrrolidine ring N-substituted with a benzyl

group. This compound serves as a valuable building block in organic synthesis and is of

interest to researchers in medicinal chemistry and materials science. Accurate interpretation of

its spectroscopic data is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the

chemical environment, connectivity, and stereochemistry of the atoms within 1-
benzylpyrrolidine.
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Note: The following NMR data are predicted values generated using computational algorithms,

as experimental data is not readily available in the public domain. These predictions are based

on established databases and machine learning models.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-benzylpyrrolidine is expected to show distinct signals

for the protons of the benzyl and pyrrolidine moieties.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2', H-6' (ortho) 7.32 d 2H

H-3', H-5' (meta) 7.28 t 2H

H-4' (para) 7.20 t 1H

Benzylic CH₂ 3.65 s 2H

H-2, H-5 (Pyrrolidine) 2.50 t 4H

H-3, H-4 (Pyrrolidine) 1.78 m 4H

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (δ, ppm)

C-1' (quaternary) 139.5

C-2', C-6' (ortho) 129.0

C-3', C-5' (meta) 128.2

C-4' (para) 126.9

Benzylic CH₂ 60.5

C-2, C-5 (Pyrrolidine) 54.2

C-3, C-4 (Pyrrolidine) 23.4

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which induces molecular vibrations. The IR

spectrum of 1-benzylpyrrolidine is characterized by absorptions corresponding to its aromatic

and aliphatic C-H bonds, as well as the C-N bond of the tertiary amine.

Functional Group
Characteristic
Absorption (cm⁻¹)

Intensity Type of Vibration

Aromatic C-H 3100 - 3000 Medium Stretch

Aliphatic C-H (CH₂) 2975 - 2850 Strong Stretch

C-N (tertiary amine) 1250 - 1020 Medium Stretch

Aromatic C=C 1600 - 1450 Medium Stretch

Aromatic C-H (out-of-

plane)
900 - 675 Strong Bend

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental
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composition of a compound, as well as its fragmentation patterns, which can aid in structure

elucidation.

4.1. Electron Ionization Mass Spectrum (EI-MS) Data

m/z Relative Intensity Assignment

161 Moderate [M]⁺ (Molecular Ion)

91 100% (Base Peak) [C₇H₇]⁺ (Tropylium ion)

70 Moderate [C₄H₈N]⁺

The fragmentation of 1-benzylpyrrolidine is dominated by the cleavage of the benzylic C-N

bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is observed as

the base peak.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for an organic

compound like 1-benzylpyrrolidine. Instrument-specific parameters may require optimization.

5.1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR

spectrometer and acquire the ¹H and ¹³C spectra using standard pulse sequences.

Shimming is performed to optimize the magnetic field homogeneity.

5.2. IR Spectroscopy

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: Mount the salt plates in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean

salt plates is recorded first and subtracted from the sample spectrum.

5.3. Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 1-benzylpyrrolidine.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 1-Benzylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219470#spectroscopic-data-nmr-ir-ms-of-1-
benzylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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